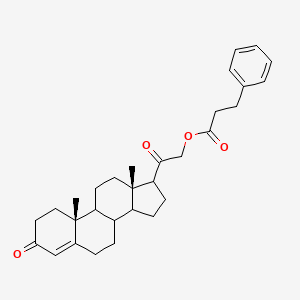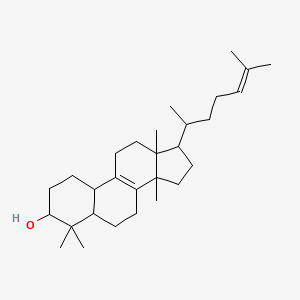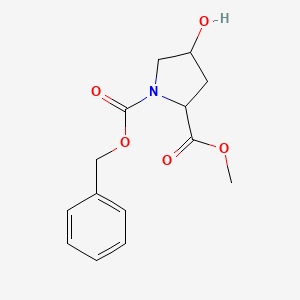
4,4'-Bis(2-benzoxazolyl)stilbene
Descripción general
Descripción
Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis-: is an organic compound with the molecular formula C28H18N2O2. It is a derivative of benzoxazole, characterized by the presence of two benzoxazole units connected by a 1,2-ethenediyl bridge through the 4,1-phenylene groups. This compound is known for its applications in various fields, including materials science and photochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis- typically involves the condensation of appropriate benzoxazole derivatives with a suitable bridging agent. One common method includes the reaction of 2-aminophenol with terephthalaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzoxazole derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups on the benzoxazole rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Halogenated benzoxazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis- is used as a fluorescent brightening agent. Its ability to absorb ultraviolet light and emit visible light makes it valuable in the production of optical brighteners for textiles, papers, and detergents.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Studies focus on their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: Industrially, the compound is used in the manufacturing of high-performance materials, such as polymers and coatings. Its stability and photophysical properties make it suitable for applications in electronics and photonics.
Mecanismo De Acción
The mechanism of action of Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis- involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and affecting cellular functions. The compound’s photophysical properties enable it to absorb and emit light, which is utilized in optical applications.
Comparación Con Compuestos Similares
Benzoxazole: A simpler derivative with a single benzoxazole unit.
2,2’-(1,2-ethenediyldi-4,1-phenylene)bisbenzoxazole: A closely related compound with similar structural features.
Uniqueness: Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis- is unique due to its dual benzoxazole units connected by a 1,2-ethenediyl bridge. This structure imparts distinct photophysical properties, making it highly effective as a fluorescent brightening agent and in other optical applications.
Propiedades
IUPAC Name |
2-[4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O2/c1-3-7-25-23(5-1)29-27(31-25)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-30-24-6-2-4-8-26(24)32-28/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACIQIJMCYPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051744 | |
| Record name | 4,4'-Bis(2-benzoxazolyl)stilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1533-45-5 | |
| Record name | 4,4′-Bis(2-benzoxazolyl)stilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1533-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(2-benzoxazolyl)stilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid](/img/structure/B7946213.png)


![5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7946236.png)

![6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7946252.png)

![(3Ar,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2h-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B7946271.png)
![(NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B7946279.png)




![ethyl 4-oxo-1H-thieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B7946310.png)
